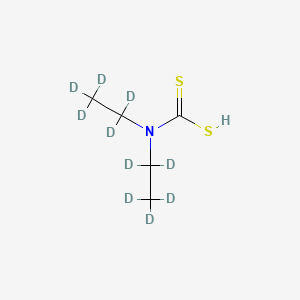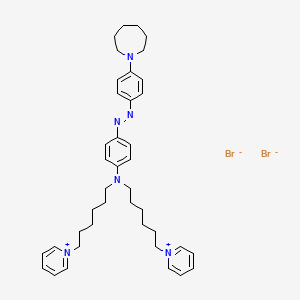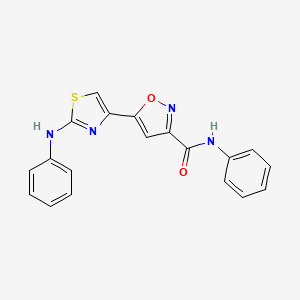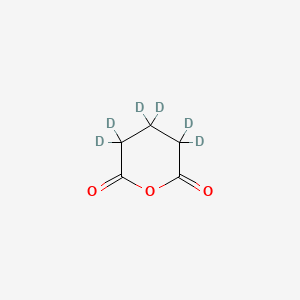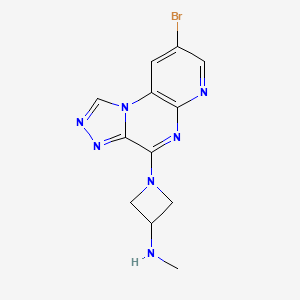
Izuforant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Izuforant involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms for research purposes .
化学反应分析
Types of Reactions
Izuforant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bromine, amines, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted analogs.
科学研究应用
Izuforant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of histamine receptors and serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
作用机制
Izuforant exerts its effects by acting as an antagonist of the histamine H4 receptor and binding to the human serotonin 3 receptor. The compound inhibits the activation of these receptors, thereby reducing inflammation and itching. The molecular targets and pathways involved include the histamine-induced initiation of inflammatory and itch mechanisms via the histamine 4 receptor .
相似化合物的比较
Similar Compounds
Histamine H4 Receptor Antagonists: Other compounds in this category include JNJ 7777120 and VUF 6002, which also target the histamine H4 receptor.
Serotonin Receptor Antagonists: Compounds such as ondansetron and granisetron, which target the serotonin 3 receptor, are similar to Izuforant in their mechanism of action.
Uniqueness
This compound is unique due to its dual activity as both a histamine H4 receptor antagonist and a serotonin 3 receptor antagonist. This dual activity makes it particularly effective in reducing inflammation and itching, setting it apart from other compounds that target only one of these receptors .
属性
CAS 编号 |
1429374-83-3 |
|---|---|
分子式 |
C12H12BrN7 |
分子量 |
334.17 g/mol |
IUPAC 名称 |
1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3 |
InChI 键 |
MMVBKZHQTLDYKG-UHFFFAOYSA-N |
规范 SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


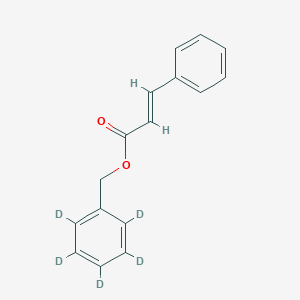
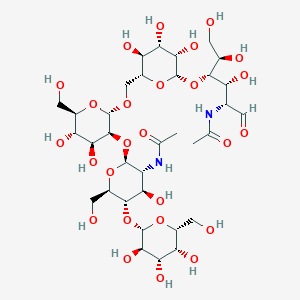
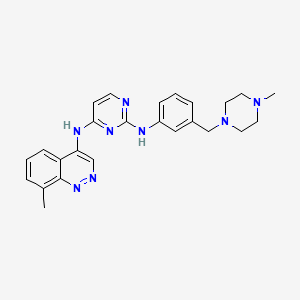
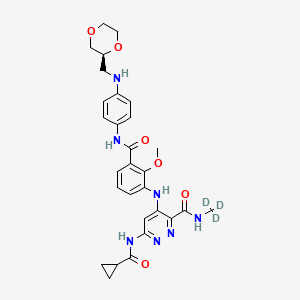
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
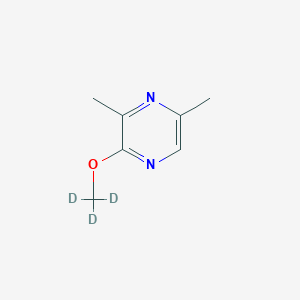
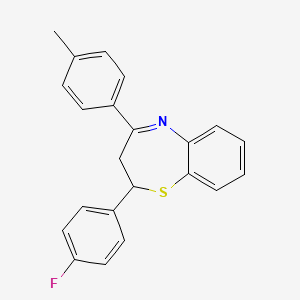
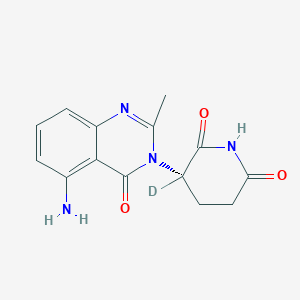
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
